molecular formula C24H26O5 B11161529 ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11161529
M. Wt: 394.5 g/mol
InChI Key: ZXSNNWGDFUTBRP-UHFFFAOYSA-N
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Description

Ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C22H28O7. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method includes the condensation of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one. The intermediate is then esterified with ethyl 3-bromopropanoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{4,8-dimethyl-7-[(2-methyl-2-propanyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
  • Ethyl 3-{4,8-dimethyl-7-[(2H-tetrazol-5-ylmethoxy)-2-oxo-2H-chromen-3-yl}propanoate

Uniqueness

Ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group enhances its lipophilicity and may influence its interaction with biological targets .

Biological Activity

Ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the chromen-2-one class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chromen-2-one core : This structural motif is linked to various biological activities, including anti-inflammatory and anticancer properties.
  • Substituents : The presence of a 4-methylbenzyl ether moiety enhances its lipophilicity and potential interactions with biological targets.

The molecular formula for this compound is C24H26O5C_{24}H_{26}O_5 with a molecular weight of approximately 402.46 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

  • Antioxidant Activity : The chromenone structure is known for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways by modulating cytokine production and enzyme activity related to inflammation.
  • Anticancer Effects : Research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Biological Activity Data

Activity Type Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine levels
AnticancerInduces apoptosis in cancer cells

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range.
    • Study Results :
      • MCF-7 IC50: 12 µM
      • HeLa IC50: 15 µM
      • Mechanism: Induction of apoptosis confirmed via flow cytometry analysis.
  • Inflammation Models : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) following lipopolysaccharide (LPS) stimulation.
    • Findings :
      • Significant reduction in inflammation markers compared to control groups.
      • Suggested mechanism involves inhibition of NF-kB signaling pathway.

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 3-[4,8-dimethyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C24H26O5/c1-5-27-22(25)13-11-20-16(3)19-10-12-21(17(4)23(19)29-24(20)26)28-14-18-8-6-15(2)7-9-18/h6-10,12H,5,11,13-14H2,1-4H3

InChI Key

ZXSNNWGDFUTBRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)C)C)OC1=O)C

Origin of Product

United States

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